N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea
Description
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a thiourea moiety at position 2. The thiourea group (-NH-CS-NH₂) provides hydrogen-bonding capabilities, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor binding .
Properties
CAS No. |
672306-68-2 |
|---|---|
Molecular Formula |
C7H6N4OS2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C7H6N4OS2/c8-6(13)9-7-11-10-5(14-7)4-2-1-3-12-4/h1-3H,(H3,8,9,11,13) |
InChI Key |
KKDNBBBMHCDAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation and Thiourea Functionalization
The core structure of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is typically constructed via sequential reactions:
- Thiadiazole Ring Synthesis :
- Furan-2-carboxylic acid derivatives are reacted with thiocarbohydrazide or thiosemicarbazide in the presence of acetic acid or HCl under reflux conditions (75°C for 4–6 hours) to form the 1,3,4-thiadiazole skeleton.
- Example: Furan-2-carboxylic acid hydrazide reacts with ammonium thiocyanate and HCl to yield 1-(2-furoyl)-3-thiosemicarbazide, which cyclizes to form the thiadiazole ring.
- Thiourea Moiety Introduction :
Key Reaction Steps :
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a time-efficient alternative to traditional heating methods, reducing reaction times and improving yields.
Optimized Protocol
- Thiadiazole Synthesis :
- Thiourea Functionalization :
Advantages Over Conventional Methods :
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 4–6 hours | 5–30 minutes |
| Yield | 55–75% | 70–85% |
| Energy Efficiency | Low | High |
Alternative Synthetic Routes
Use of Lawesson’s Reagent
Lawesson’s reagent (L.R.), a sulfur-transfer agent, facilitates the conversion of thioamide intermediates to thiadiazole derivatives . For example:
- 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride to form an intermediate, which is then treated with thiourea derivatives under reflux.
Relevant Data :
| Intermediate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | NaOAc, reflux | Intermediate 2 | 60–70% |
| Intermediate 2 | Thiourea | Ethanol, reflux | Target compound | 45–55% |
Key Intermediates and Their Synthesis
Furan-2-carboxylic Acid Hydrazide
Thiocarbohydrazide Derivatives
- Preparation : Aldehydes or chalcones react with thiocarbohydrazide in ethanol/water with catalytic acetic acid or HCl .
- E/Z Isomerism : Derivatives from aromatic aldehydes adopt the E-configuration, while chalcone-derived products form mixtures.
Data Tables and Comparative Analysis
Table 1: Comparative Efficiency of Synthetic Methods
Table 2: Critical Parameters for Thiourea Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF or ethanol | Higher polarity enhances reaction rate |
| Temperature | 70–80°C | Excessive heat may degrade intermediates |
| Catalyst | Triethylamine | Neutralizes acidic byproducts |
Challenges and Optimization Strategies
Limitations in Conventional Methods
Solutions from Microwave Irradiation
- Improved Selectivity : Rapid heating minimizes decomposition.
- Scalability : Batch processing feasible for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety (-NH-CS-NH-) and sulfur atoms in the thiadiazole ring serve as nucleophilic centers. Key reactions include:
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) to form S- or N-alkylated derivatives. Microwave irradiation significantly accelerates these reactions, achieving >85% yields within 10–15 minutes .
Acylation :
Undergoes acylation with benzoyl chloride or acetyl chloride in anhydrous dichloromethane, producing acylated derivatives. Reaction conditions typically involve reflux for 4–6 hours with triethylamine as a base .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | Microwave, 60°C, 15 min | S-Methyl derivative | 88% |
| Acylation | PhCOCl | Reflux, DCM, 4 hrs | N-Benzoyl derivative | 72% |
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
Thiazole Synthesis :
Reacts with α-halo ketones (e.g., chloroacetone) in ethanol under basic conditions to yield thiazole derivatives. This proceeds via nucleophilic displacement followed by cyclization .
1,3,4-Oxadiazole Formation :
Treatment with hydrazonoyl halides in dimethylformamide (DMF) produces 1,3,4-oxadiazole hybrids, which show enhanced antifungal activity .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and medicinal chemistry:
-
Cu(II) Complexes : Forms stable complexes with Cu²⁺ in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy. These complexes exhibit improved antimicrobial activity compared to the parent compound .
-
Ag(I) Coordination : Binds AgNO₃ to generate silver-thiadiazole networks, studied for their luminescent properties.
Biological Activity-Driven Reactions
The compound’s interactions with biological targets involve specific reactive pathways:
Enzyme Inhibition :
-
Inhibits urease in Sporosarcina pasteurii via thiourea-mediated chelation of nickel ions in the enzyme’s active site (IC₅₀ = 3.8 ± 0.2 μM) .
-
Modulates caspase-9 in cancer cells, inducing apoptosis in HepG2 and MCF-7 lines at IC₅₀ values of 12–18 μM .
Antifungal Mechanism :
Derivatives disrupt fungal cell wall synthesis in Phytophthora infestans by reacting with β-(1,3)-glucan synthase, as confirmed by TEM imaging .
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., DMSO, DMF) enhance its nucleophilicity, while protic solvents (e.g., ethanol) favor protonation at nitrogen sites. Key solvent effects include:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMSO | 46.7 | 0.45 |
| Ethanol | 24.3 | 0.12 |
| Water | 80.1 | 0.08 |
Data adapted from kinetic studies in.
Stability and Degradation
The compound degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions:
Scientific Research Applications
Antimicrobial Applications
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea exhibits notable antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various pathogens. For instance:
- Fungicidal Activity : Studies have shown that derivatives of thiadiazoles possess fungicidal activity against plant pathogens like Phytophthora infestans, which causes late blight in potatoes and tomatoes .
- Bacterial Inhibition : The compound has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antibacterial agents .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Its structure allows it to act on various metabolic pathways associated with cancer cell proliferation:
- Cytotoxicity Studies : In vitro studies have evaluated its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibitory activity .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division . Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer progression, enhancing its therapeutic potential .
Insecticidal Applications
This compound has also been explored for its insecticidal properties:
- Pest Control : The compound shows promise as an insecticide due to its ability to disrupt metabolic processes in pests. Research indicates that thiadiazole derivatives can effectively target agricultural pests while being less harmful to beneficial insects .
Synthesis and Characterization
The synthesis of this compound typically involves several key reactions:
- Formation of Thiadiazole Ring : Starting with furoic acid and appropriate amines through cyclization reactions.
- Thiourea Formation : Reaction with isothiocyanates under controlled conditions to yield the final product.
This synthetic versatility allows for the modification of the compound's structure to enhance its biological activities .
Mechanism of Action
The mechanism of action of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the thiadiazole and furan rings can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Derivatives
Imine-Linked Derivatives
- (Z)-N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine (SA02) :
- Structure : Replaces the thiourea group with an imine (-CH=N-) linkage to an unsubstituted phenyl ring.
- Activity : Exhibited the lowest docking score (indicating strong binding) in antidiabetic studies against α-glucosidase, outperforming the standard acarbose .
- Key Difference : The absence of thiourea reduces hydrogen-bonding capacity but introduces planar geometry for enhanced aromatic interactions.
Thioacetamide Derivatives
- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f): Structure: Features a methylthio (-SMe) group at position 5 and a phenoxy acetamide side chain. Properties: Higher melting point (158–160°C) compared to benzylthio analogs, suggesting increased crystallinity due to less steric bulk . Activity: Not explicitly reported, but similar compounds are often explored for antimicrobial or anticancer applications.
Thiourea-Containing Analogs
- 3-(4-Methylphenyl)-1-phenyl-3-{2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethyl}thiourea: Structure: Incorporates a thiourea group linked to an ethyl-thiadiazole moiety and aromatic rings. Activity: Demonstrated high antioxidant (FRAP assay) and antibacterial activity (against E. coli, X. campestris, and B. subtilis), attributed to the thiourea’s redox activity and hydrogen bonding . Comparison: The additional aromatic rings may enhance lipophilicity but reduce solubility compared to the furan-substituted thiourea.
Halogen-Substituted Derivatives
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Structure: Substituted with a 3-fluorophenyl group at position 4. Activity: Known for insecticidal and fungicidal effects, diverging from the pharmaceutical focus of the furan-thiourea compound.
Physical Properties
| Compound | Melting Point (°C) | Notable Substituents |
|---|---|---|
| N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea | Not reported | Furan, thiourea |
| 5f (Methylthio-phenoxy acetamide) | 158–160 | Methylthio, isopropylphenoxy |
| 5h (Benzylthio-phenoxy acetamide) | 133–135 | Benzylthio, isopropylphenoxy |
| SA02 (Imine derivative) | Not reported | Phenylimine, furan |
Antidiabetic Potential
Antimicrobial and Antioxidant Activity
- Thiourea Derivatives : Exhibit broad-spectrum antibacterial activity, with MIC values <50 µg/mL for some strains. Antioxidant activity (FRAP assay) correlates with thiourea’s reducing capacity .
- 5-(3-Fluorophenyl)thiadiazole : Primarily pesticidal, showing fungicidal activity at 10–20 ppm concentrations .
Biological Activity
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Synthesis of this compound
The synthesis of thiadiazole derivatives typically involves the cyclization of acylhydrazines and thiourea under specific conditions. For this compound, the process often includes:
- Starting Materials : Furan derivatives and thiourea.
- Reaction Conditions : Common methods include refluxing in solvents like tetrahydrofuran (THF) or using microwave irradiation for enhanced yields.
- Characterization : The synthesized compounds are characterized using spectroscopic methods such as NMR and IR.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including this compound. Key findings include:
- Antibacterial Effects : Compounds with the thiadiazole scaffold have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| D18 | E. coli | 15 | 62.5 |
| D19 | S. aureus | 19 | 32.6 |
Antifungal Activity
The antifungal properties of this compound have also been evaluated. Studies indicate:
- Inhibition Against Fungi : Significant antifungal activity was noted against strains such as Aspergillus niger and Candida albicans, with MIC values between 32–42 µg/mL .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| E8 | A. niger | 32 |
| E9 | C. albicans | 42 |
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit promising anticancer properties:
- Cell Line Studies : this compound has been tested on various human cancer cell lines with notable antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 18 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Cell Cycle Disruption : Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Study 1: Antibacterial Screening
A recent study screened a series of thiadiazole derivatives for antibacterial activity against common pathogens. The results highlighted that compounds similar to this compound exhibited superior activity compared to traditional antibiotics.
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, this compound demonstrated significant efficacy against Pythium infestans, suggesting potential applications in agricultural fungicides .
Q & A
Q. What are the common synthetic pathways for preparing N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step process. A key intermediate, 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, is first prepared by cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide or thiourea derivatives under acidic conditions . Subsequent reaction with thiourea in the presence of a coupling agent (e.g., chloroacetyl chloride) at 0–5°C yields the target compound . Optimization involves controlling temperature to minimize side reactions and using polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Purity can be improved via recrystallization from ethanol/water mixtures .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- FT-IR : Detect characteristic bands for thiadiazole (C=N at ~1600 cm⁻¹) and thiourea (N-H stretching at ~3200 cm⁻¹ and C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for furan protons (δ ~6.5–7.5 ppm) and thiourea NH groups (δ ~9–11 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL97) for single-crystal refinement to resolve bond lengths and angles, particularly verifying the thione (C=S) vs. thiol (S-H) tautomeric form .
Advanced Research Questions
Q. How does thiol-thione tautomerism impact the reactivity and stability of this compound?
Methodological Answer: Thiol-thione tautomerism arises due to the mobility of the sulfur-bound proton, which influences the compound’s electronic properties and biological activity. To study this:
- UV-Vis Spectroscopy : Monitor tautomeric equilibrium in solvents of varying polarity (e.g., DMSO vs. hexane) .
- DFT Calculations : Use Gaussian or similar software to compute energy differences between tautomers and predict dominant forms under specific conditions .
- Kinetic Studies : Track tautomerization rates via ¹H NMR at different temperatures to determine activation parameters .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?
Methodological Answer: Discrepancies often arise in tautomer stability or spectral assignments. Mitigation strategies include:
- Hybrid QM/MM Methods : Combine quantum mechanics for the thiourea core with molecular mechanics for the furan-thiadiazole system to improve computational accuracy .
- Solid-State vs. Solution Studies : Compare X-ray (solid-state) and NMR (solution) data to identify environmental effects on structure .
- Validation with Isotopic Labeling : Use deuterated thiourea analogs to isolate specific vibrational modes in IR/Raman spectra .
Q. How can the antimicrobial activity of this compound be systematically evaluated, and what assay design considerations are critical?
Methodological Answer:
- Agar Diffusion Assay : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. Prepare serial dilutions (1–100 µg/mL) in DMSO and measure inhibition zones .
- MIC Determination : Use microbroth dilution (CLSI guidelines) with resazurin as a viability indicator .
- Control for Thiol Reactivity : Include reducing agents (e.g., β-mercaptoethanol) in media to assess whether activity is redox-dependent .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase (a common target for thiadiazole derivatives). Prioritize tautomeric forms identified via DFT .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability, focusing on hydrogen bonds between thiourea sulfur and active-site zinc ions .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., acetazolamide) to identify scaffold modifications for enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
